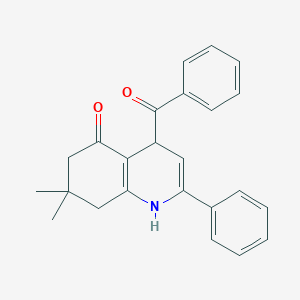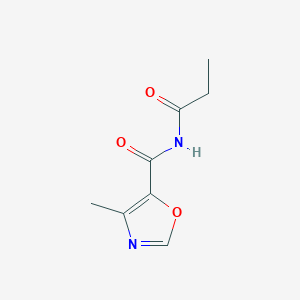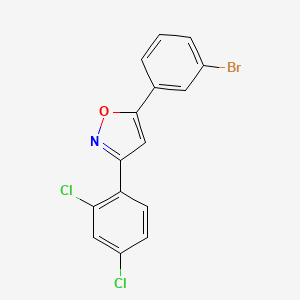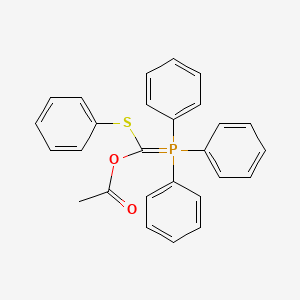
(Phenylthio)(triphenylphosphoranylidene)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Phenylthio)(triphenylphosphoranylidene)methyl acetate is a complex organic compound known for its unique chemical structure and reactivity It is a derivative of triphenylphosphorane, featuring a phenylthio group and a methyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylthio)(triphenylphosphoranylidene)methyl acetate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone in the presence of a base to form the corresponding ylide. This ylide then reacts with a phenylthio-substituted carbonyl compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and base, are optimized to maximize yield and purity. Common solvents include dichloromethane and tetrahydrofuran, while bases like sodium hydride or potassium tert-butoxide are often used .
化学反应分析
Types of Reactions
(Phenylthio)(triphenylphosphoranylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding simpler phosphorane derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphorane derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(Phenylthio)(triphenylphosphoranylidene)methyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and catalysts .
作用机制
The mechanism of action of (Phenylthio)(triphenylphosphoranylidene)methyl acetate involves its ability to form stable ylides, which can participate in various chemical reactions. The phenylthio group enhances the stability of the ylide, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
(Methoxycarbonyl)methylene)triphenylphosphorane: Similar structure but with a methoxycarbonyl group instead of phenylthio.
(Carbomethoxymethylene)triphenylphosphorane: Another derivative with a carbomethoxy group.
(Triphenylphosphoranylidene)acetate: Lacks the phenylthio group, making it less reactive in certain conditions .
Uniqueness
(Phenylthio)(triphenylphosphoranylidene)methyl acetate is unique due to the presence of the phenylthio group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where enhanced stability and reactivity are desired .
属性
分子式 |
C27H23O2PS |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
[phenylsulfanyl-(triphenyl-λ5-phosphanylidene)methyl] acetate |
InChI |
InChI=1S/C27H23O2PS/c1-22(28)29-27(31-26-20-12-5-13-21-26)30(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25/h2-21H,1H3 |
InChI 键 |
LLLDTSCLYCYKQT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


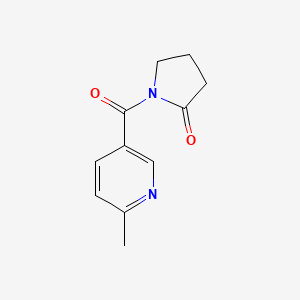
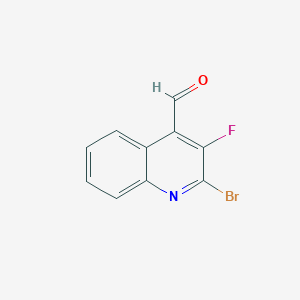
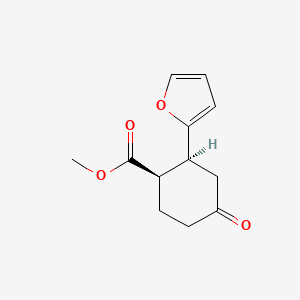

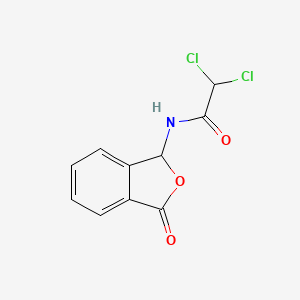
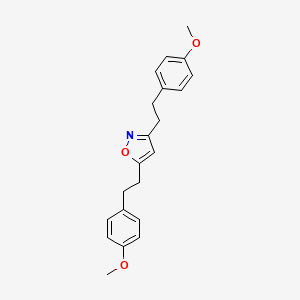
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)

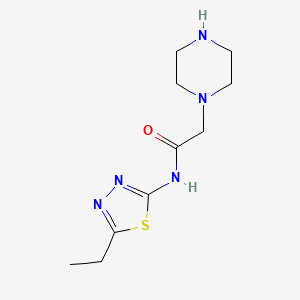
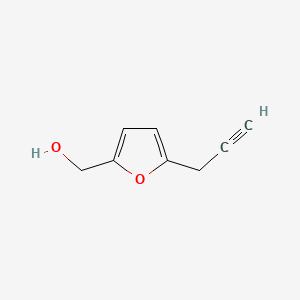
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
